molecular formula C17H20N4O5S B11308646 N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11308646
M. Wt: 392.4 g/mol
InChI Key: DSTUSXOBMMVKOZ-UHFFFAOYSA-N
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Description

N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a phenyl group, a hydroxyl group, a pyrimidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multiple steps, starting with the preparation of the azepane ring. One common method involves the dearomative ring expansion of nitroarenes, which is mediated by blue light and occurs at room temperature This process transforms a six-membered benzenoid framework into a seven-membered azepane ring

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of each step. Common reagents used in industrial synthesis include palladium catalysts, Lewis acids, and dehydrating agents .

Chemical Reactions Analysis

Types of Reactions

N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles such as bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonamide group may yield an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit DNA binding proteins or enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepane derivatives and sulfonamide-containing compounds, such as:

Uniqueness

N-[2-(AZEPANE-1-CARBONYL)PHENYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is unique due to its combination of functional groups and its potential for diverse applications in medicinal chemistry, organic synthesis, and material science. Its ability to undergo various chemical reactions and its interaction with specific molecular targets make it a valuable compound for scientific research.

Properties

Molecular Formula

C17H20N4O5S

Molecular Weight

392.4 g/mol

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C17H20N4O5S/c22-15-14(11-18-17(24)19-15)27(25,26)20-13-8-4-3-7-12(13)16(23)21-9-5-1-2-6-10-21/h3-4,7-8,11,20H,1-2,5-6,9-10H2,(H2,18,19,22,24)

InChI Key

DSTUSXOBMMVKOZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CNC(=O)NC3=O

Origin of Product

United States

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